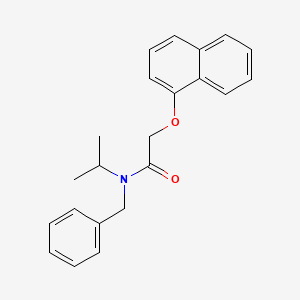![molecular formula C23H23N3O2 B12180202 1-(2-{[4-(4-Methylquinolin-2-yl)piperazin-1-yl]carbonyl}phenyl)ethanone](/img/structure/B12180202.png)
1-(2-{[4-(4-Methylquinolin-2-yl)piperazin-1-yl]carbonyl}phenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-{[4-(4-Methylquinolin-2-yl)piperazin-1-yl]carbonyl}phenyl)ethanone is a complex organic compound that features a quinoline moiety linked to a piperazine ring, which is further connected to a phenyl group via a carbonyl bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[4-(4-Methylquinolin-2-yl)piperazin-1-yl]carbonyl}phenyl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Piperazine Ring Formation: The piperazine ring is often synthesized by reacting ethylenediamine with dihaloalkanes.
Coupling Reactions: The quinoline and piperazine moieties are coupled using a carbonylating agent such as phosgene or triphosgene.
Final Assembly: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where the piperazine-quinoline intermediate reacts with acetophenone in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(2-{[4-(4-Methylquinolin-2-yl)piperazin-1-yl]carbonyl}phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds like bromoethane, chloroform.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Hydroxy derivatives.
Substitution Products: Halogenated piperazine derivatives.
科学研究应用
1-(2-{[4-(4-Methylquinolin-2-yl)piperazin-1-yl]carbonyl}phenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biological Research: The compound is used in assays to study receptor binding and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(2-{[4-(4-Methylquinolin-2-yl)piperazin-1-yl]carbonyl}phenyl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: It binds to G-protein coupled receptors (GPCRs) and ion channels, modulating their activity.
Pathways Involved: The compound influences signaling pathways related to neurotransmission, potentially affecting serotonin and dopamine receptors.
相似化合物的比较
Similar Compounds
- 1-(4-piperazin-1-ylphenyl)ethanone
- 1-[4-(2-Methylquinolin-4-yl)piperazin-1-yl]ethanone
- N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]carbonyl}phenyl)quinoline-8-sulfonamide
Uniqueness
1-(2-{[4-(4-Methylquinolin-2-yl)piperazin-1-yl]carbonyl}phenyl)ethanone is unique due to its specific quinoline-piperazine linkage, which imparts distinct pharmacological properties compared to other similar compounds. Its ability to modulate multiple receptor types makes it a versatile candidate for drug development.
属性
分子式 |
C23H23N3O2 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC 名称 |
1-[2-[4-(4-methylquinolin-2-yl)piperazine-1-carbonyl]phenyl]ethanone |
InChI |
InChI=1S/C23H23N3O2/c1-16-15-22(24-21-10-6-5-7-18(16)21)25-11-13-26(14-12-25)23(28)20-9-4-3-8-19(20)17(2)27/h3-10,15H,11-14H2,1-2H3 |
InChI 键 |
DZFDYPVTEHWQHS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)C4=CC=CC=C4C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1H-indol-4-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12180123.png)

![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][2-bromo-5-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12180140.png)
![Methanone, [2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl][3-(1,2,4-triazolo[4,3-a]pyridin-3-yl)-1-piperidinyl]-](/img/structure/B12180142.png)
![3-(3-methoxyisoxazol-5-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)propanamide](/img/structure/B12180149.png)

![5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[2-(2-fluorophenyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12180159.png)
![N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12180163.png)

![N-[4-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide](/img/structure/B12180172.png)
![N-(3-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12180179.png)
![2-(2-chlorophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B12180182.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B12180191.png)

